Cas no 845266-32-2 (1H-Pyrazole,3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-)

1H-Pyrazole,3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)- structure
845266-32-2 structure
Product name:1H-Pyrazole,3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-
CAS No:845266-32-2
MF:C11H7F3N2O2
MW:256.18100
CID:716324
PubChem ID:2823341

1H-Pyrazole,3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole,3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-
    • 3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole
    • 3-(2H-1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole
    • HMS556I13
    • FT-0746541
    • 845266-32-2
    • CCG-43514
    • IBBFTLXZTITAMF-UHFFFAOYSA-N
    • SCHEMBL14479841
    • MFCD01570572
    • J-510408
    • 3-(Benzo[d][1,3]dioxol-5-yl)-5-(trifluoromethyl)-1H-pyrazole
    • DTXSID30384941
    • Maybridge1_005293
    • SR-01000633430-1
    • Inchi: InChI=1S/C11H7F3N2O2/c12-11(13,14)10-4-7(15-16-10)6-1-2-8-9(3-6)18-5-17-8/h1-4H,5H2,(H,15,16)
    • InChI Key: IBBFTLXZTITAMF-UHFFFAOYSA-N
    • SMILES: C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(F)(F)F

Computed Properties

  • Exact Mass: 256.04600
  • Monoisotopic Mass: 256.04596196g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 313
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 47.1Ų
  • XLogP3: 2.6

Experimental Properties

  • Density: 1.498
  • Boiling Point: 398.5°C at 760 mmHg
  • Flash Point: 194.8°C
  • Refractive Index: 1.55
  • PSA: 47.14000
  • LogP: 2.82420

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